molecular formula C7H11NOS2 B7579029 3-(1,3-Thiazol-2-ylsulfanyl)butan-1-ol

3-(1,3-Thiazol-2-ylsulfanyl)butan-1-ol

Cat. No.: B7579029
M. Wt: 189.3 g/mol
InChI Key: SLOFHKICUUXSDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,3-Thiazol-2-ylsulfanyl)butan-1-ol is a sulfur-containing organic compound characterized by a thiazole ring linked via a sulfanyl (-S-) group to a butanol chain. The thiazole moiety is a five-membered heterocyclic ring containing nitrogen and sulfur, which confers unique electronic and steric properties.

Properties

IUPAC Name

3-(1,3-thiazol-2-ylsulfanyl)butan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NOS2/c1-6(2-4-9)11-7-8-3-5-10-7/h3,5-6,9H,2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLOFHKICUUXSDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCO)SC1=NC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NOS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Differences :

  • Replaces the thiazole ring with a benzothiazole (fused benzene-thiazole system).
  • The butanol chain is substituted with a phenylethanone group (aromatic ketone).

Functional Implications :

  • The benzothiazole system enhances aromaticity and conjugation, increasing stability and UV absorption.
  • The ketone group enables participation in nucleophilic additions (e.g., Michael reactions), unlike the hydroxyl group in 3-(1,3-Thiazol-2-ylsulfanyl)butan-1-ol.
  • Demonstrated utility as a precursor for synthesizing chalcones, vinyl sulfones, and polyfunctionalized pyrans .
Property This compound 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-phenylethanone
Core Heterocycle Thiazole Benzothiazole
Functional Group Hydroxyl (-OH) Ketone (C=O)
Reactivity Alcohol-mediated esterification Ketone-mediated nucleophilic additions
Applications Potential solvent or polymer intermediate Organic synthesis (chalcones, pyrans)

1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines

Structural Differences :

  • Thiazole is attached to a phenyl ring instead of a sulfanyl-butanol chain.
  • Incorporates a pyrrolidone ring (lactam structure).

Functional Implications :

  • The pyrrolidone ring introduces amide functionality, enabling hydrogen bonding and solubility in polar solvents.
Property This compound 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines
Backbone Structure Aliphatic butanol Aromatic phenyl-pyrrolidone
Key Functional Groups -OH, -S- Lactam (C=O), aromatic thiazole
Potential Bioactivity Undocumented Antimicrobial/antitumor (inferred from analogs)

3-Methyl-1-butanol (Isoamyl Alcohol)

Structural Differences :

  • Lacks the thiazole-sulfanyl moiety.
  • A simple branched-chain alcohol.

Functional Implications :

  • Unlike this compound, it poses acute toxicity risks (respiratory irritation, flammability) but lacks specialized synthetic applications .
Property This compound 3-Methyl-1-butanol
Complexity High (heterocyclic + functional groups) Low (simple alcohol)
Hazards Likely moderate (sulfanyl/alcohol combo) High flammability, toxicity
Industrial Use Specialized synthesis Solvent, flavoring agent

Research Findings and Data Gaps

  • Safety Profile: The hydroxyl and sulfanyl groups in this compound may necessitate precautions similar to 3-methyl-1-butanol (e.g., respiratory protection, flammability controls) .
  • Data Limitations: No direct bioassay or thermodynamic data (e.g., boiling point, solubility) exists for the target compound in the provided evidence. Further studies are needed to explore its reactivity and applications.

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